N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the pyrazolopyridine core . Subsequent functional group modifications, such as bromination and alkylation, are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives with potential biological activities .
Scientific Research Applications
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N4-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves binding to specific molecular targets, such as enzymes or receptors . This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. For example, it may inhibit kinase activity, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
N~4~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H21BrN6O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(4-bromo-1-propylpyrazol-3-yl)-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21BrN6O/c1-5-7-23-9-13(18)15(22-23)20-17(25)12-8-10(3)19-16-14(12)11(4)21-24(16)6-2/h8-9H,5-7H2,1-4H3,(H,20,22,25) |
InChI Key |
QSIQCYNTLCKZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC)C)Br |
Origin of Product |
United States |
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